An In-depth Technical Guide to the Physicochemical Properties of Benzamide, N,N,4-trimethyl-
An In-depth Technical Guide to the Physicochemical Properties of Benzamide, N,N,4-trimethyl-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide, N,N,4-trimethyl-, also known as N,N,4-trimethylbenzamide, is a substituted aromatic amide with the chemical formula C₁₀H₁₃NO. This document provides a comprehensive overview of its core physicochemical properties, offering valuable data for its application in research, particularly in medicinal chemistry and materials science. The information presented herein is compiled from various scientific sources and is intended to serve as a technical guide for professionals in the field.
Chemical Structure and Identification
The molecular structure of Benzamide, N,N,4-trimethyl- consists of a benzene ring substituted with a dimethylamido group and a methyl group at positions 1 and 4, respectively.
Molecular Formula: C₁₀H₁₃NO
Molecular Weight: 163.22 g/mol [1]
CAS Registry Number: 14062-78-3
InChI: InChI=1S/C10H13NO/c1-8-4-6-9(7-5-8)10(12)11(2)3/h4-7H,1-3H3
SMILES: CN(C)C(=O)c1ccc(C)cc1[2]
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in various systems, including its suitability for specific applications in drug development and other chemical processes. The following tables summarize the key physicochemical data for Benzamide, N,N,4-trimethyl-.
Table 1: General Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| Melting Point | 41 °C | [2] |
| Boiling Point | Data not available | |
| LogP (Octanol/Water) | 1.72 | [2] |
Table 2: Spectroscopic Data
| Spectrum Type | Key Peaks/Shifts (ppm or cm⁻¹) | Solvent |
| ¹H NMR | 7.29 (d, J = 7.9 Hz, 2H), 7.22 (d, J = 7.9 Hz, 2H), 2.93 (d, J = 17.3 Hz, 6H), 2.34 (d, J = 14.4 Hz, 3H) | DMSO |
| ¹³C NMR | 170.17, 138.92, 133.55, 128.71, 127.05, 39.72, 34.76, 20.90 | DMSO |
| Infrared (IR) | Data not available for N,N,4-trimethylbenzamide. For the related compound N,N-dimethylbenzamide, characteristic peaks include C=O stretch (~1630 cm⁻¹), C-N stretch (~1400 cm⁻¹), and aromatic C-H stretches. | |
| Mass Spectrometry (MS) | Data not available for N,N,4-trimethylbenzamide. For the related compound N,N-dimethylbenzamide, common fragments include the molecular ion peak (m/z 149), the benzoyl cation (m/z 105), and the phenyl cation (m/z 77). |
Table 3: Solubility Profile
| Solvent | Solubility |
| Water | Insoluble (predicted) |
| Ethanol | Soluble (predicted) |
| Dichloromethane | Soluble (predicted) |
| Dimethyl Sulfoxide (DMSO) | Soluble (predicted) |
Note: Quantitative solubility data is not currently available in the literature. Predictions are based on the behavior of structurally similar compounds.
Experimental Protocols
Melting Point Determination
The melting point of a solid is a key indicator of its purity.
Methodology:
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A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in a melting point apparatus.
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The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range.
Solubility Determination
Determining the solubility of a compound in various solvents is essential for its formulation and application.
Methodology:
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A known mass of the solute (Benzamide, N,N,4-trimethyl-) is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.
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The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
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The solution is then filtered to remove any undissolved solute.
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The concentration of the solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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The solubility is typically expressed in units of mg/mL or mol/L.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.
Methodology for ¹H and ¹³C NMR:
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A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).
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The solution is transferred to an NMR tube.
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The NMR tube is placed in the spectrometer.
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For ¹H NMR, the spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID), which is then Fourier transformed to obtain the spectrum. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS).
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For ¹³C NMR, a similar process is followed, often with proton decoupling to simplify the spectrum.
Biological Activity and Signaling Pathways
Currently, there is a lack of published data specifically detailing the biological activity or the mechanism of action of Benzamide, N,N,4-trimethyl-. While some substituted benzamides are known to exhibit a range of biological effects, including antiemetic and antipsychotic properties, no such activities have been specifically attributed to N,N,4-trimethylbenzamide in the scientific literature.
The structurally related drug, Trimethobenzamide, is known to act as a dopamine D2 receptor antagonist in the chemoreceptor trigger zone of the brain, which is involved in the vomiting reflex. However, it is crucial to note that the pharmacological profile of N,N,4-trimethylbenzamide may differ significantly.
Further research and biological screening are required to elucidate any potential therapeutic activities and to understand its interactions with biological systems and signaling pathways.
Logical Relationships in Physicochemical Property Determination
The following diagram illustrates the logical workflow for the characterization of a novel chemical entity like Benzamide, N,N,4-trimethyl-.
Caption: Workflow for the synthesis, characterization, and biological evaluation of a chemical compound.
Conclusion
This technical guide provides a summary of the currently available physicochemical data for Benzamide, N,N,4-trimethyl-. While foundational information such as molecular weight, melting point, and NMR spectra are presented, there remain gaps in the literature concerning its boiling point, quantitative solubility, and comprehensive spectral analyses (IR and MS). Furthermore, its biological activity and potential interactions with signaling pathways are yet to be explored. The provided general experimental protocols serve as a starting point for researchers aiming to further characterize this compound. This document highlights the need for continued investigation to fully understand the properties and potential applications of Benzamide, N,N,4-trimethyl-.
Figure 1: Reaction of 4-methylbenzoyl chloride with dimethylamine to yield N,N,4-trimethylbenzamide.
